REACTION_SMILES
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[C:1]([C:2](=[CH2:3])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[O:11][CH2:12][CH3:13].[CH3:14][NH:15][CH2:16][CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22]>>[C:1]([CH:2]([CH2:3][N:15]([CH3:14])[CH2:16][CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)(=[O:10])[O:11][CH2:12][CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=C(C(=O)OCC)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CCNC
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Name
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Type
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product
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Smiles
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CCOC(=O)CCN(C)CC(C(=O)OCC)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |